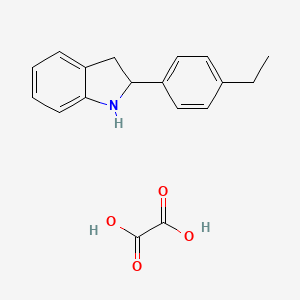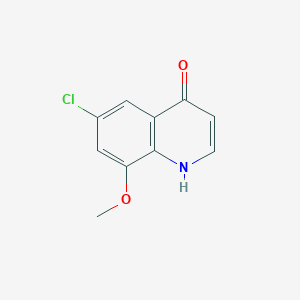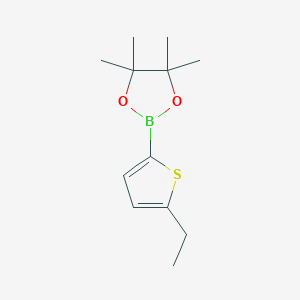![molecular formula C17H23NO B1440271 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one CAS No. 1193388-93-0](/img/structure/B1440271.png)
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
Descripción general
Descripción
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, also known as BABU, is a heterocyclic compound containing a bicyclic ring system with a nitrogen atom at the bridgehead. BABU is an important intermediate in the synthesis of many pharmaceuticals and other compounds, and has applications in both organic and medicinal chemistry. It has been used in a variety of reactions, including Diels-Alder reactions, Michael additions, and Mannich reactions. BABU has also been used in the synthesis of peptide-based compounds and as a ligand in coordination chemistry.
Aplicaciones Científicas De Investigación
Synthetic Chemistry
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one: serves as a versatile intermediate in synthetic chemistry. Its bicyclic structure is particularly useful for constructing complex molecular frameworks, such as the vinigrol framework . The compound’s ability to undergo highly diastereoselective reactions makes it valuable for creating chiral centers in drug molecules.
Biomedical Materials
In the field of biomedical materials, this compound’s unique structure could be explored for designing novel polymers or small molecule drugs. Its bicyclic core may lend structural rigidity to polymers, potentially enhancing their durability and suitability for medical implants or prosthetics .
Electronic Materials
The electronic materials industry could investigate the use of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one in the development of organic semiconductors. Its rigid structure might contribute to the stability of organic photovoltaic cells or light-emitting diodes (LEDs).
Energy Materials
In energy materials research, this compound could be a candidate for organic battery components. Its structural properties might influence the ion transport mechanisms within the battery, potentially improving charge storage capacity.
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical methods .
Therapeutic Applications
Therapeutically, 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one may be studied for its bioactivity. Its bicyclic structure is similar to many bioactive compounds, and it could be a lead compound in the development of new medications .
Propiedades
IUPAC Name |
9-benzyl-9-azabicyclo[5.3.1]undecan-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17-15-9-5-2-6-10-16(17)13-18(12-15)11-14-7-3-1-4-8-14/h1,3-4,7-8,15-16H,2,5-6,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKHVQISVLHFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC(C2=O)CC1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



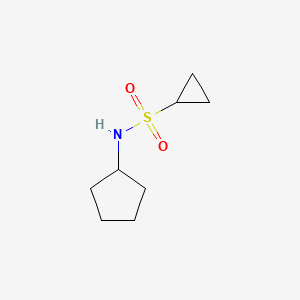
![tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440189.png)

![3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one](/img/structure/B1440194.png)
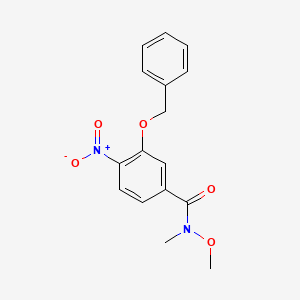

![3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid](/img/structure/B1440198.png)
